molecular formula C14H18BrN5 B12699610 Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- CAS No. 158553-40-3

Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-

Cat. No.: B12699610
CAS No.: 158553-40-3
M. Wt: 336.23 g/mol
InChI Key: KEMXQNJCSOQWPU-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization. One efficient method for synthesizing piperidine derivatives is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and showcase the utility of piperidine derivatives in industrial applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine-based compounds act as opioid analgesics by binding to opioid receptors and modulating pain signals . The molecular targets and pathways involved in the action of piperidine derivatives vary depending on their specific structure and functional groups.

Comparison with Similar Compounds

Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- can be compared with other similar compounds, such as brorphine, which is a piperidine-based opioid analgesic . Brorphine has a similar structure but includes a benzimidazolone moiety, making it distinct from the tetrazole-containing piperidine derivative. Other similar compounds include various substituted piperidines and piperidinones, which share the piperidine core but differ in their substituents and functional groups .

Conclusion

Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes a range of chemical reactions to form valuable products. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.

Properties

CAS No.

158553-40-3

Molecular Formula

C14H18BrN5

Molecular Weight

336.23 g/mol

IUPAC Name

1-[2-[5-(4-bromophenyl)tetrazol-2-yl]ethyl]piperidine

InChI

InChI=1S/C14H18BrN5/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11H2

InChI Key

KEMXQNJCSOQWPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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